(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride (1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1955547-03-1
VCID: VC2896858
InChI: InChI=1S/C10H14N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-4,8,12H,5-7,11H2;1H
SMILES: C1CNC2=CC=CC=C2C1CN.Cl.Cl
Molecular Formula: C10H15ClN2
Molecular Weight: 198.69 g/mol

(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride

CAS No.: 1955547-03-1

Cat. No.: VC2896858

Molecular Formula: C10H15ClN2

Molecular Weight: 198.69 g/mol

* For research use only. Not for human or veterinary use.

(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride - 1955547-03-1

Specification

CAS No. 1955547-03-1
Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
IUPAC Name 1,2,3,4-tetrahydroquinolin-4-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C10H14N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-4,8,12H,5-7,11H2;1H
Standard InChI Key JZOJHUUGVNMUSA-UHFFFAOYSA-N
SMILES C1CNC2=CC=CC=C2C1CN.Cl.Cl
Canonical SMILES C1CNC2=CC=CC=C2C1CN.Cl

Introduction

Chemical Properties and Structure

Chemical Identification

(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride is precisely characterized by several chemical identifiers that enable its unambiguous recognition in scientific literature and databases. The compound is registered with CAS Number 1955547-03-1 and has a molecular formula of C10H15ClN2. Its molecular weight is calculated at 198.69 g/mol. The IUPAC name is officially listed as 1,2,3,4-tetrahydroquinolin-4-ylmethanamine;hydrochloride, though it appears the compound is typically encountered as a dihydrochloride salt form in research applications.

Physical and Chemical Properties

As a dihydrochloride salt, this compound typically appears as a solid with enhanced water solubility compared to its free base form. The salt formation also generally improves stability and handling characteristics. The compound can be represented by the SMILES notation C1CNC2=CC=CC=C2C1CN.Cl.Cl, which encodes its chemical structure in a linear format. Its InChI representation is InChI=1S/C10H14N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-4,8,12H,5-7,11H2;1H, providing a standardized way to represent the molecular structure.

Comparison with Related Compounds

The compound shares structural similarities with other tetrahydroquinoline derivatives, including 5,6,7,8-tetrahydroquinolin-4-ylmethanamine dihydrochloride (CAS: 2241142-38-9) and 1-(1-methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine dihydrochloride (CAS: 2613382-29-7) . These structural analogs differ in the position of hydrogenation or the presence of additional substituents. Such structural variations can significantly influence biological activity and physicochemical properties, making comparative studies valuable for structure-activity relationship investigations.

Chemical Properties Data

PropertyValueSource
CAS Number1955547-03-1
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
IUPAC Name1,2,3,4-tetrahydroquinolin-4-ylmethanamine;hydrochloride
SMILESC1CNC2=CC=CC=C2C1CN.Cl.Cl
InChIInChI=1S/C10H14N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-4,8,12H,5-7,11H2;1H
InChIKeyJZOJHUUGVNMUSA-UHFFFAOYSA-N
Physical FormSolid
Use ClassificationResearch chemical

Synthesis Methods

General Synthetic Approaches

The synthesis of (1,2,3,4-tetrahydroquinolin-4-yl)methanamine dihydrochloride typically follows established methodologies in organic chemistry, particularly focusing on the manipulation of quinoline derivatives. The primary synthetic route involves two main steps: the reduction of the appropriate quinoline precursor to form the tetrahydroquinoline scaffold, followed by functionalization to introduce the methylamine group at the 4-position.

Reduction of Quinoline Derivatives

The first step in the synthesis generally involves the selective reduction of a quinoline starting material. This reduction can be accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions must be carefully controlled to ensure selective reduction of the pyridine ring while preserving the benzene portion of the quinoline structure. Alternative reduction methods may employ metal hydrides like sodium borohydride or lithium aluminum hydride, though these typically require subsequent oxidation steps to achieve the desired 1,2,3,4-tetrahydroquinoline pattern.

Amination Reactions

Biological Activities and Applications

Pharmaceutical Research Applications

Comparative Analysis with Related Compounds

Structural Variations in Tetrahydroquinoline Derivatives

A comparative analysis of (1,2,3,4-tetrahydroquinolin-4-yl)methanamine dihydrochloride with structurally related compounds provides valuable insights into the effects of molecular modifications on physical, chemical, and potentially biological properties. Notable structural variations include the pattern of ring hydrogenation (1,2,3,4- versus 5,6,7,8-), the presence of additional substituents like methyl groups, and variations in salt formation.

Comparative Data Table

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceSource
(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride1955547-03-1C10H15ClN2198.69Base structure
5,6,7,8-Tetrahydroquinolin-4-ylmethanamine dihydrochloride2241142-38-9C10H16Cl2N2235.15Hydrogenation at positions 5,6,7,8 instead of 1,2,3,4
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine dihydrochloride2613382-29-7C11H18Cl2N2~249 (estimated)Additional methyl group on nitrogen

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